N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
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Overview
Description
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a synthetic organic compound that features a benzenesulfonyl group attached to an oxazinan ring, which is further linked to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the oxazinan derivative with an ethanediamide precursor under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions could target the oxazinan ring or the benzenesulfonyl group, potentially yielding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylpropanediamide
- N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylbutanediamide
Uniqueness
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features might enable it to interact with different molecular targets or undergo unique chemical transformations.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-15-13(18)14(19)16-10-12-17(8-5-9-22-12)23(20,21)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZNVBDPSBRVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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